8-Chloroperfluorooct-1-ene is a fluorinated bromoalkene used in material science research, particularly in synthesizing fluoropolymers. Its unique structure, featuring a perfluorinated chain with a terminal bromine atom, allows for its use as a cure-site monomer in creating crosslinked polymeric materials. [ [] ]
8-Chloroperfluorooct-1-ene is synthesized through various chemical processes, often involving the manipulation of perfluorinated hydrocarbons. It is classified within the broader category of halogenated compounds, specifically as a chlorofluoroalkene. These compounds are often studied for their potential applications in various fields, including materials science and chemical synthesis.
The synthesis of 8-Chloroperfluorooct-1-ene can be achieved through several methods, primarily involving the selective chlorination of perfluorinated alkenes or alkanes. One common approach includes:
Technical parameters such as reaction time, concentration of reactants, and solvents can significantly affect the yield and purity of 8-Chloroperfluorooct-1-ene.
The molecular structure of 8-Chloroperfluorooct-1-ene features a linear arrangement of carbon atoms with alternating single and double bonds due to its alkene nature. The presence of chlorine and multiple fluorine atoms contributes to its unique structural properties:
This structure can be represented using various chemical notations, including SMILES notation, which for this compound would be C(C(F)(F)(F)(F)(F)(F)(F)C(=C)C(C(F)(F)(F)(F)(F)(F)(F)C(C(F)(F)(F)(F)(F)(F)(F))Cl)).
8-Chloroperfluorooct-1-ene can participate in several chemical reactions characteristic of both alkenes and halogenated compounds:
These reactions are influenced by factors such as solvent choice, temperature, and reactant concentrations.
The mechanism of action for 8-Chloroperfluorooct-1-ene primarily revolves around its reactivity as an alkene:
The stability imparted by fluorination also affects how this compound interacts with biological systems or other chemical species.
The physical and chemical properties of 8-Chloroperfluorooct-1-ene are largely dictated by its molecular structure:
8-Chloroperfluorooct-1-ene has several potential applications across various scientific fields:
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: